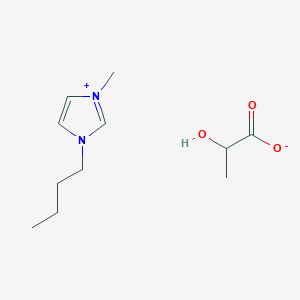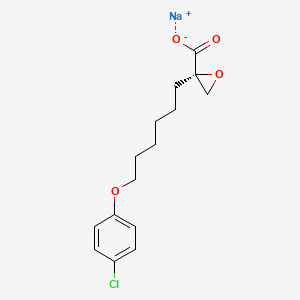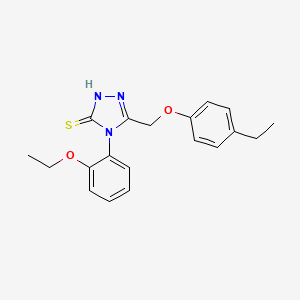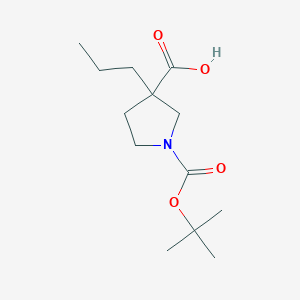
1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility This compound consists of a 1-butyl-3-methylimidazolium cation and a 2-hydroxypropanoate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium 2-hydroxypropanoate in an aqueous medium. The reaction is usually carried out at room temperature with constant stirring until the formation of the desired ionic liquid is complete. The product is then purified by extraction and drying under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized to remove any impurities and achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The imidazolium cation can undergo nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the imidazolium cation and the 2-hydroxypropanoate anion.
Reduction: Reduced forms of the imidazolium cation.
Substitution: Substituted imidazolium salts with different alkyl or functional groups.
Aplicaciones Científicas De Investigación
1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions, including Diels-Alder reactions and Heck coupling reactions.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to dissolve a wide range of pharmaceutical compounds.
Industry: Utilized in the development of green technologies, such as carbon capture and storage, and as an electrolyte in batteries and supercapacitors.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate is primarily based on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The 2-hydroxypropanoate anion can participate in hydrogen bonding and coordination with metal ions, further enhancing the compound’s versatility in different applications.
Comparación Con Compuestos Similares
- 1-Butyl-3-methyl-1H-imidazol-3-ium acetate
- 1-Butyl-3-methyl-1H-imidazol-3-ium chloride
- 1-Butyl-3-methyl-1H-imidazol-3-ium nitrate
- 1-Butyl-3-methyl-1H-imidazol-3-ium thiocyanate
Comparison: 1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate is unique due to the presence of the 2-hydroxypropanoate anion, which imparts additional hydrogen bonding capabilities and enhances its solubility in water and other polar solvents. Compared to other similar compounds, it offers better thermal stability and a wider range of applications in both aqueous and non-aqueous systems.
Propiedades
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.C3H6O3/c1-3-4-5-10-7-6-9(2)8-10;1-2(4)3(5)6/h6-8H,3-5H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFFKUDZLZREEX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.CC(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801044514 |
Source


|
| Record name | 1-Butyl-3-methylimidazolium lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797050-71-6 |
Source


|
| Record name | 1-Butyl-3-methylimidazolium lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801044514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)





![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B11767330.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)

![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)


